molecular formula C25H24N2O2 B6539234 2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N-cyclopropylacetamide CAS No. 1060247-26-8

2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N-cyclopropylacetamide

Cat. No. B6539234
CAS RN: 1060247-26-8
M. Wt: 384.5 g/mol
InChI Key: KXGICVZZKWBSFF-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-{[1,1’-biphenyl]-4-yl}acetamido)phenyl]-N-cyclopropylacetamide” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond . The presence of the acetamido group suggests that it might have some biological activity, as acetamides are common in a variety of drugs and biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would likely contribute to the rigidity of the molecule, while the acetamido and cyclopropyl groups could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The biphenyl group is generally quite stable, but the acetamido and cyclopropyl groups could potentially be involved in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the biphenyl group could influence its solubility and stability .

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

Similar compounds have been found to interact with their targets via non-covalent interactions . This could involve hydrogen bonding, van der Waals forces, and other types of interactions that can alter the activity of the target proteins.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that similar compounds obey all five rules with good bioavailability . This suggests that the compound could be well absorbed and distributed throughout the body, metabolized efficiently, and excreted appropriately, which could impact its bioavailability.

Result of Action

Similar compounds have shown significant cytotoxic effects , suggesting that this compound could potentially have similar effects.

Action Environment

It’s known that similar compounds are sensitive to air and moisture , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by these environmental factors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, many biphenyl compounds are considered hazardous due to their potential toxicity .

properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(4-phenylphenyl)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(16-18-6-10-21(11-7-18)20-4-2-1-3-5-20)26-22-12-8-19(9-13-22)17-25(29)27-23-14-15-23/h1-13,23H,14-17H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGICVZZKWBSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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